Cas no 1270378-75-0 (2-amino-2-(1-benzothiophen-3-yl)propan-1-ol)

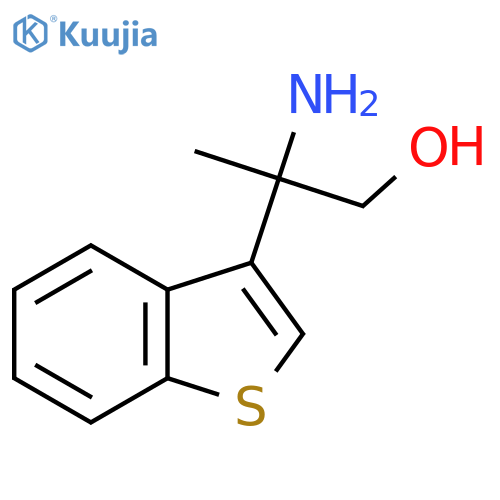

1270378-75-0 structure

商品名:2-amino-2-(1-benzothiophen-3-yl)propan-1-ol

2-amino-2-(1-benzothiophen-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-(1-benzothiophen-3-yl)propan-1-ol

- EN300-1854041

- 1270378-75-0

-

- インチ: 1S/C11H13NOS/c1-11(12,7-13)9-6-14-10-5-3-2-4-8(9)10/h2-6,13H,7,12H2,1H3

- InChIKey: TYIYIONUSZLOOF-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C2C=CC=CC1=2)C(C)(CO)N

計算された属性

- せいみつぶんしりょう: 207.07178521g/mol

- どういたいしつりょう: 207.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 74.5Ų

2-amino-2-(1-benzothiophen-3-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1854041-0.05g |

2-amino-2-(1-benzothiophen-3-yl)propan-1-ol |

1270378-75-0 | 0.05g |

$1080.0 | 2023-09-18 | ||

| Enamine | EN300-1854041-0.1g |

2-amino-2-(1-benzothiophen-3-yl)propan-1-ol |

1270378-75-0 | 0.1g |

$1131.0 | 2023-09-18 | ||

| Enamine | EN300-1854041-10g |

2-amino-2-(1-benzothiophen-3-yl)propan-1-ol |

1270378-75-0 | 10g |

$5528.0 | 2023-09-18 | ||

| Enamine | EN300-1854041-0.25g |

2-amino-2-(1-benzothiophen-3-yl)propan-1-ol |

1270378-75-0 | 0.25g |

$1183.0 | 2023-09-18 | ||

| Enamine | EN300-1854041-1.0g |

2-amino-2-(1-benzothiophen-3-yl)propan-1-ol |

1270378-75-0 | 1g |

$1286.0 | 2023-06-03 | ||

| Enamine | EN300-1854041-1g |

2-amino-2-(1-benzothiophen-3-yl)propan-1-ol |

1270378-75-0 | 1g |

$1286.0 | 2023-09-18 | ||

| Enamine | EN300-1854041-5g |

2-amino-2-(1-benzothiophen-3-yl)propan-1-ol |

1270378-75-0 | 5g |

$3728.0 | 2023-09-18 | ||

| Enamine | EN300-1854041-0.5g |

2-amino-2-(1-benzothiophen-3-yl)propan-1-ol |

1270378-75-0 | 0.5g |

$1234.0 | 2023-09-18 | ||

| Enamine | EN300-1854041-2.5g |

2-amino-2-(1-benzothiophen-3-yl)propan-1-ol |

1270378-75-0 | 2.5g |

$2520.0 | 2023-09-18 | ||

| Enamine | EN300-1854041-5.0g |

2-amino-2-(1-benzothiophen-3-yl)propan-1-ol |

1270378-75-0 | 5g |

$3728.0 | 2023-06-03 |

2-amino-2-(1-benzothiophen-3-yl)propan-1-ol 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

1270378-75-0 (2-amino-2-(1-benzothiophen-3-yl)propan-1-ol) 関連製品

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量